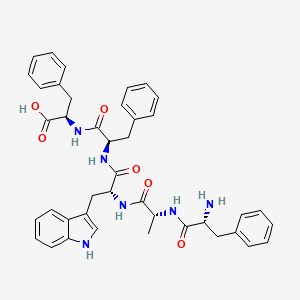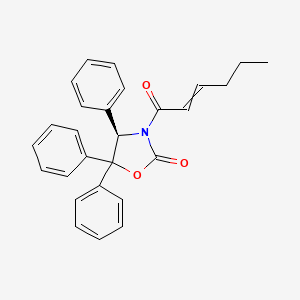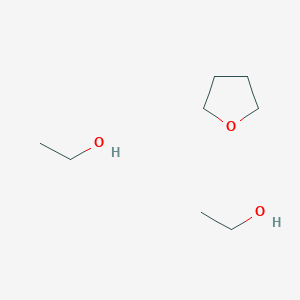
Ethanol;oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol;oxolane: is a compound that consists of two distinct chemical entities: ethanol and oxolane It is a colorless, volatile liquid commonly used as a solvent, disinfectant, and in alcoholic beveragesIt is a colorless, water-miscible organic liquid with low viscosity, primarily used as a solvent and a precursor to polymers .
準備方法
Synthetic Routes and Reaction Conditions:
Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast. The reaction conditions involve maintaining a temperature of around 30°C and an anaerobic environment. Industrially, ethanol can also be synthesized via the hydration of ethylene in the presence of a phosphoric acid catalyst at high temperatures and pressures.
Oxolane: Oxolane is commonly produced by the acid-catalyzed dehydration of 1,4-butanediol. This process involves heating 1,4-butanediol with an acid catalyst such as sulfuric acid. .
化学反応の分析
Types of Reactions:
-
Ethanol:
Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid using oxidizing agents like potassium dichromate or chromic acid.
Esterification: Ethanol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.
Dehydration: Ethanol can be dehydrated to form ethylene in the presence of an acid catalyst at high temperatures.
-
Oxolane:
Ring-Opening Reactions: Oxolane undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines to form linear products.
Polymerization: Oxolane can undergo cationic polymerization to form poly(tetramethylene ether) glycol, a precursor to various polymers.
Oxidation: Oxolane can be oxidized to succinic acid or γ-butyrolactone using oxidizing agents
科学的研究の応用
Ethanol:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Utilized in DNA extraction and preservation of biological specimens.
Medicine: Employed as a disinfectant and in the formulation of pharmaceutical products.
Industry: Used as a fuel additive and in the production of alcoholic beverages
Oxolane:
Chemistry: Serves as a solvent for Grignard reactions and reductions using reagents like lithium aluminum hydride.
Biology: Used in the synthesis of various biologically active compounds.
Medicine: Acts as a solvent in the formulation of pharmaceuticals.
Industry: Used in the production of polymers and as a solvent in various industrial processes
作用機序
Ethanol: Ethanol exerts its effects primarily on the central nervous system. It alters the function of various ion channels, enzymes, and receptors in the brain. Ethanol enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects. It also inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission .
Oxolane: Oxolane acts as a solvent and a reactant in various chemical reactions. Its mechanism of action involves the stabilization of reactive intermediates and the facilitation of nucleophilic attacks in ring-opening reactions. Oxolane can also coordinate with metal ions in catalytic processes, enhancing the reactivity of the metal center .
類似化合物との比較
-
Ethanol:
Methanol: A simpler alcohol with the chemical formula CH₃OH. It is more toxic than ethanol and is used as an industrial solvent and antifreeze.
Isopropanol: An isomer of propanol with the chemical formula C₃H₈O. It is used as a disinfectant and solvent.
-
Oxolane:
Uniqueness:
Ethanol: Ethanol is unique due to its widespread use in beverages, its relatively low toxicity compared to other alcohols, and its versatility as a solvent and fuel additive.
Oxolane: Oxolane is unique due to its ability to act as a versatile solvent, its role as a precursor to polymers, and its stability under various reaction conditions
特性
CAS番号 |
823235-53-6 |
|---|---|
分子式 |
C8H20O3 |
分子量 |
164.24 g/mol |
IUPAC名 |
ethanol;oxolane |
InChI |
InChI=1S/C4H8O.2C2H6O/c1-2-4-5-3-1;2*1-2-3/h1-4H2;2*3H,2H2,1H3 |
InChIキー |
BEKWCBGHRXBDCN-UHFFFAOYSA-N |
正規SMILES |
CCO.CCO.C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


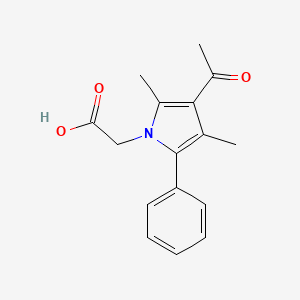

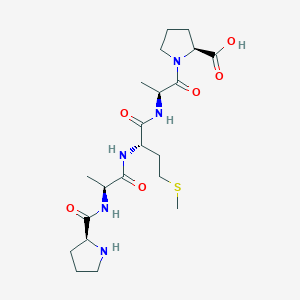
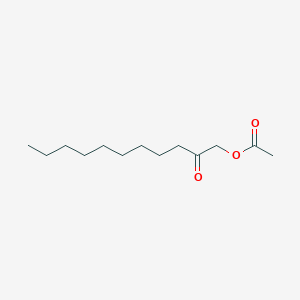
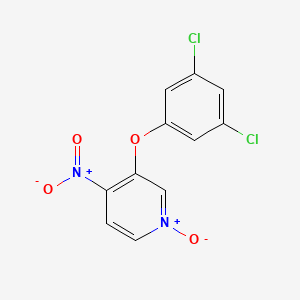
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)

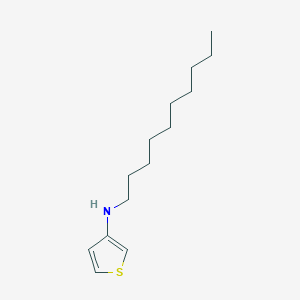
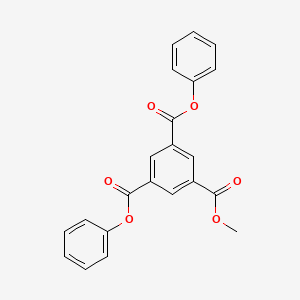
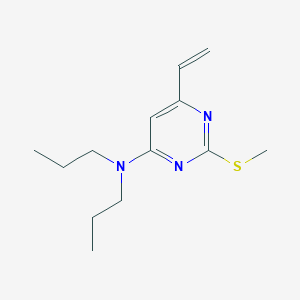
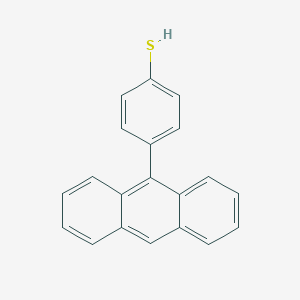
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
